N-((3-(furan-2-yl)pyrazin-2-yl)méthyl)cyclohex-3-ènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a cyclohexene ring
Applications De Recherche Scientifique
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules due to its unique structural features.
Mécanisme D'action
Target of Action
Related compounds have been studied for their effects on lung carcinoma cell lines .
Mode of Action
Similar compounds have been shown to have cytotoxic effects on lung cancer cell lines, as measured by mtt assay . This suggests that these compounds may interact with their targets to induce cell death.
Biochemical Pathways
Related compounds have been shown to induce apoptosis in lung cancer cell lines , suggesting that they may affect pathways related to cell survival and death.
Result of Action
Related compounds have been shown to have cytotoxic effects on lung cancer cell lines , suggesting that they may lead to cell death at the molecular and cellular level.
Méthodes De Préparation
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazine ring: This involves the condensation of suitable diamines with diketones.
Coupling of the furan and pyrazine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Final coupling to form the target compound: This involves the reaction of the intermediate compounds under specific conditions to yield N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide.
Analyse Des Réactions Chimiques
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as m-CPBA.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Comparaison Avec Des Composés Similaires
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide can be compared with other similar compounds such as:
Pyrazinamide: Another anti-tubercular agent that also targets mycolic acid synthesis but has a different structural framework.
Isoniazid: A first-line anti-tubercular drug that inhibits the synthesis of mycolic acids but lacks the furan and cyclohexene rings present in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide.
Rifampicin: An antibiotic that targets bacterial RNA synthesis, differing significantly in structure and mechanism of action from N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide.
These comparisons highlight the unique structural features and potential advantages of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide in medicinal chemistry.
Activité Biologique
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound notable for its unique structural features, including a cyclohexene moiety, a furan ring, and a pyrazine derivative. This combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Structural Characteristics
The molecular formula of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is C16H17N3O2, with a molecular weight of 283.32 g/mol. Its structure facilitates diverse biological activities due to the presence of multiple reactive sites that can engage in interactions with biomolecules.
Property | Value |
---|---|
Molecular Formula | C16H17N3O2 |
Molecular Weight | 283.32 g/mol |
CAS Number | 2034612-05-8 |
Biological Activities
Research indicates that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymatic processes.
- Anti-inflammatory Effects : Given the presence of the cyclohexene structure, there is potential for anti-inflammatory activity, possibly by inhibiting cyclooxygenase enzymes similar to non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide may be attributed to its ability to interact with specific biological targets through various mechanisms:
- Hydrogen Bonding : The amide functional group can form hydrogen bonds with amino acid residues in target proteins.
- π–π Stacking Interactions : The furan and pyrazine rings can engage in π–π stacking interactions with aromatic residues, influencing protein conformation and activity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole derivatives, noting their significant anticancer properties. This context supports the investigation of similar compounds like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide for anticancer applications .
- Antimicrobial Evaluation : Research on furan-containing compounds has demonstrated their effectiveness against various bacterial strains. For instance, derivatives with furan rings have been shown to inhibit growth in pathogenic bacteria, suggesting that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide may exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
N-(4-(furan-2-carbonyl)phenyl)-N-methylacetamide | Furan ring, phenyl group | Anticancer | Lacks cyclohexene structure |
5-(furan-2-yl)-1H-pyrazole | Furan and pyrazole rings | Antimicrobial | Simpler structure without amide |
N-(4-pyridinyl)-N'-(furan-2-carbonyl)urea | Furan ring, urea linkage | Anticancer | Urea instead of amide linkage |
The distinct combination of the cyclohexene moiety with both furan and pyrazine rings in N-((3-(furan-2-yl)pyrazin-2-y)methyl)cyclohexenecarboxamide may lead to unique biological activities not observed in simpler analogs.
Propriétés
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCFSNBLDGMYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.